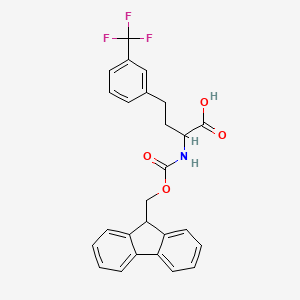

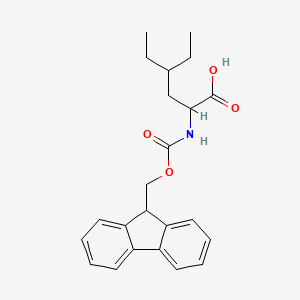

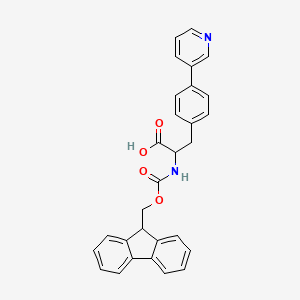

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-(Fmoc-アミノ)-4-エチルヘキサン酸は、アミノ酸の誘導体であり、特に9-フルオレニルメトキシカルボニル(Fmoc)基で修飾されています。この化合物は、化学反応中にアミノ基を保護する能力があるため、ペプチド合成で広く使用されています。Fmoc基は、穏やかな塩基性条件で除去できるため、特に有利であり、有機合成において汎用性の高いツールとなっています。

2. 製法

合成経路と反応条件: (S)-2-(Fmoc-アミノ)-4-エチルヘキサン酸の合成は、通常、アミノ酸のアミノ基をFmoc基で保護することを含みます。一般的な手順は次のとおりです。

工業生産方法: 工業的環境では、(S)-2-(Fmoc-アミノ)-4-エチルヘキサン酸の生産は、同様の原理に基づいていますが、より大規模です。このプロセスには以下が含まれます。

バルク反応器: 反応物の増加した量を処理するための、大規模な反応器。

精製: 最終製品を精製するための結晶化やクロマトグラフィーなどの技術。

品質管理: 化合物の純度と一貫性を確保するための厳格な試験。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. The general procedure includes:

Starting Material: The amino acid (S)-2-amino-4-ethyl-hexanoic acid.

Reagents: Fmoc chloride and a base such as sodium carbonate.

Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.

Purification: Techniques such as crystallization and chromatography to purify the final product.

Quality Control: Rigorous testing to ensure the purity and consistency of the compound.

化学反応の分析

反応の種類: (S)-2-(Fmoc-アミノ)-4-エチルヘキサン酸は、以下のものを含むさまざまな化学反応を起こします。

脱保護: ピペリジンなどの塩基を使用してFmoc基を除去します。

カップリング反応: ジシクロヘキシルカルボジイミド(DCC)やヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用して、他のアミノ酸とペプチド結合を形成します。

一般的な試薬と条件:

脱保護: 室温でジメチルホルムアミド(DMF)中のピペリジン。

カップリング: ジクロロメタンなどの有機溶媒中のDCCとHOBt。

主要な製品:

脱保護されたアミノ酸: Fmoc基の除去により、遊離アミノ酸が得られます。

ペプチド: カップリング反応により、ペプチドが形成されます。ペプチドとは、アミノ酸の鎖のことです。

科学的研究の応用

(S)-2-(Fmoc-アミノ)-4-エチルヘキサン酸は、科学研究で数多くの応用があります。

化学: ペプチドやタンパク質の合成に使用され、固相ペプチド合成におけるビルディングブロックとして機能します。

生物学: 特定のペプチド配列の合成を可能にすることで、タンパク質の構造と機能の研究を促進します。

医学: ペプチドベースの薬剤や治療薬の開発に役割を果たしています。

作用機序

(S)-2-(Fmoc-アミノ)-4-エチルヘキサン酸の主な作用機序は、ペプチド合成中のアミノ基の保護です。Fmoc基は、アミノ部位での不要な反応を防ぎ、他の官能基での選択的な反応を可能にします。 Fmoc基は塩基性条件で除去され、その後の反応のために遊離アミノ基が現れます .

類似の化合物:

Fmoc-2-アミノオクタン酸: 構造が似ていますが、側鎖の長さが異なる、別のFmoc保護されたアミノ酸です.

Fmoc-リシン: 側鎖にさらにアミノ基を含んでおり、反応性と用途が異なります.

独自性: (S)-2-(Fmoc-アミノ)-4-エチルヘキサン酸は、特定の側鎖構造により独特です。この側鎖構造は、異なる立体的な特性と電子的特性を提供します。この独自性により、特定の構造的および機能的な特性を持つペプチドの合成に特に役立ちます。

類似化合物との比較

Fmoc-2-aminooctanoic acid: Another Fmoc-protected amino acid with a similar structure but different side chain length.

Fmoc-lysine: Contains an additional amino group on the side chain, offering different reactivity and applications.

Uniqueness: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is unique due to its specific side chain structure, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics.

特性

分子式 |

C23H27NO4 |

|---|---|

分子量 |

381.5 g/mol |

IUPAC名 |

4-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C23H27NO4/c1-3-15(4-2)13-21(22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26) |

InChIキー |

XJEVIPVJYGAMKH-UHFFFAOYSA-N |

正規SMILES |

CCC(CC)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole](/img/structure/B12308192.png)

![3-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine diHCl](/img/structure/B12308208.png)

![3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride](/img/structure/B12308215.png)

![rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B12308221.png)

![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)

![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)

![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)